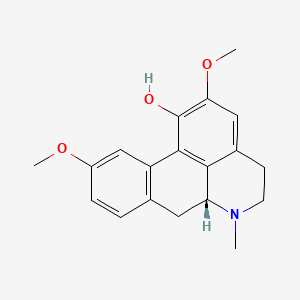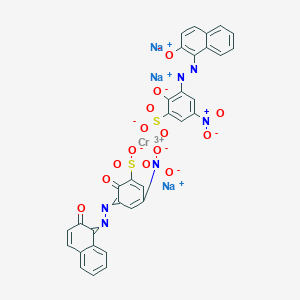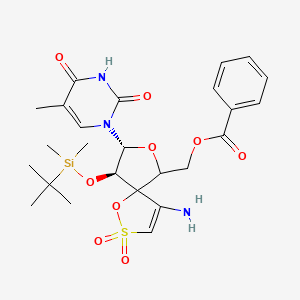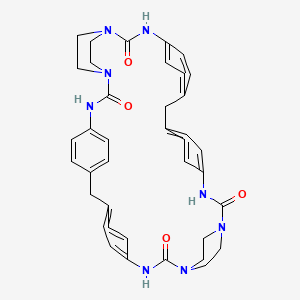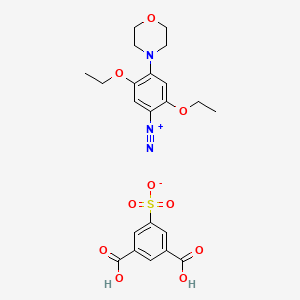
1,2-Dithiolo(3,4-b)pyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dithiolo(3,4-b)pyridin-3-one is a heterocyclic compound that features a unique structure combining a dithiolane ring fused with a pyridine ringThe molecular formula of this compound is C6H3NOS2, and it has a molecular weight of 169.224 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The conventional method for preparing functionalized 1,2-Dithiolo(3,4-b)pyridines involves the Michael reaction of dithiomalondianilide with unsaturated nitriles, followed by oxidative cyclization by atmospheric oxygen . Another method includes the Knoevenagel condensation products of Meldrum’s acid and aromatic aldehydes reacting with dithiomalondianilide in the presence of triethylamine or N-methylmorpholine to form stable Michael adducts, which upon prolonged heating or alkylation in the presence of potassium hydroxide, form 1,2-Dithiolo(3,4-b)pyridines .
Industrial Production Methods
Industrial production methods for 1,2-Dithiolo(3,4-b)pyridin-3-one are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiolo(3,4-b)pyridin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dithiolane ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Atmospheric oxygen is commonly used for oxidative cyclization.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
1,2-Dithiolo(3,4-b)pyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dithiolo(3,4-b)pyridin-3-one involves its interaction with various molecular targets and pathways. The compound’s dithiolane ring can participate in redox reactions, potentially affecting cellular processes. Its unique structure allows it to interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
1,2-Dithiolo(3,4-b)pyridin-3-one can be compared with other similar compounds, such as:
- 1,2-Dithiolo(3,4-c)quinoline
- 1,2-Dithiolo(4,3-b)pyridine
These compounds share the dithiolane ring fused with different heterocyclic systems. The uniqueness of this compound lies in its specific fusion with the pyridine ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
65282-42-0 |
|---|---|
Molecular Formula |
C6H3NOS2 |
Molecular Weight |
169.2 g/mol |
IUPAC Name |
dithiolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C6H3NOS2/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H |
InChI Key |
ZFEQZSUEICITLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SSC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


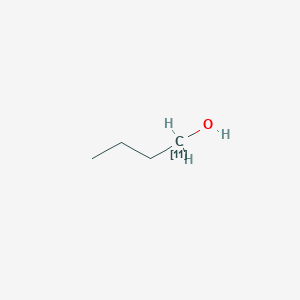

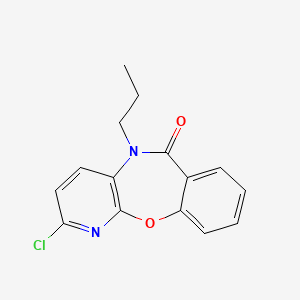

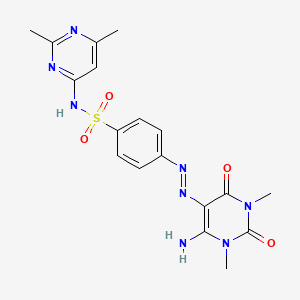
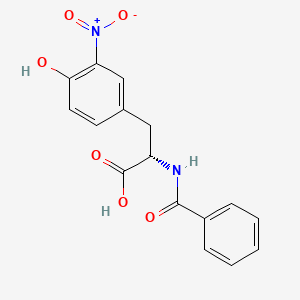
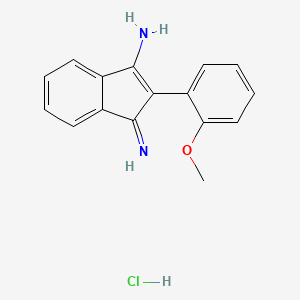
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
